molecular formula C9H10N4O5 B7716164 4-Dimethylamino-3,5-dinitrobenzamide CAS No. 1092309-91-5

4-Dimethylamino-3,5-dinitrobenzamide

Cat. No.: B7716164
CAS No.: 1092309-91-5
M. Wt: 254.20 g/mol
InChI Key: YJHCUHVYLUESJS-UHFFFAOYSA-N
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Description

4-Dimethylamino-3,5-dinitrobenzamide is a useful research compound. Its molecular formula is C9H10N4O5 and its molecular weight is 254.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Reductive Chemistry of Hypoxia-Selective Cytotoxins : This compound has been studied for its potential as a hypoxia-selective cytotoxin. It undergoes reductive activation in hypoxic tumor cells, potentially leading to more effective cancer treatments (Palmer et al., 1995).

  • Gene-Directed Enzyme Prodrug Therapy (GDEPT) : Certain derivatives of 4-(Dimethylamino)-3,5-dinitrobenzamide have been evaluated for use in GDEPT, a targeted cancer therapy approach. These derivatives showed promise as prodrugs, activating in the presence of specific enzymes in cancer cells (Friedlos et al., 1997).

  • Synthesis and Cytotoxicity of Regioisomers : Researchers have synthesized various regioisomers of this compound to explore structure-activity relationships, particularly focusing on their cytotoxicity under hypoxic conditions, which is crucial for targeting tumor cells (Palmer et al., 1996).

  • Analysis of Adducts : Adducts of 3,5-dinitrobenzamide with different molecules like dimethylsulfoxide (DMSO) have been synthesized and characterized, contributing to the understanding of molecular interactions and stability (Prakashareddy & Pedireddi, 2004).

  • Temperature-Dependent Proton Disorder in Hydrogen Bonds : Research has investigated the effect of temperature on proton disorder in hydrogen bonds involving 4-dimethylaminobenzoic acid and 3,5-dinitrobenzoic acid, enhancing our understanding of molecular interactions and stability (Parkin et al., 2007).

  • Charge-Transfer Complexes : Studies on the formation of charge-transfer complexes with 4-(dimethylamino)pyridine and various dinitrobenzoic acids, including 3,5-dinitrobenzoic acid, have provided insights into molecular interactions and electronic properties (Hosomi et al., 2000).

  • Ternary Multicomponent Crystals : Research on the creation of ternary multicomponent crystals involving 3,5-dinitrobenzoic acid and amino-substituted aromatic compounds, including 4-(N,N-dimethylamino)benzoic acid, has contributed to the development of new materials and the understanding of crystal engineering (Seaton et al., 2013).

Properties

IUPAC Name

4-(dimethylamino)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O5/c1-11(2)8-6(12(15)16)3-5(9(10)14)4-7(8)13(17)18/h3-4H,1-2H3,(H2,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHCUHVYLUESJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1[N+](=O)[O-])C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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